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Cat. No.: B15323959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-
Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific

compound in publicly accessible literature, this document compiles predicted data based on the

well-established chemistry of the indazole scaffold and its derivatives. The guide covers

physicochemical properties, spectral data, a proposed synthetic protocol, and the potential

biological significance of the molecule, making it a valuable resource for researchers in

medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold

in numerous biologically active compounds, suggesting the potential for 2-(1H-Indazol-3-
yl)ethanol to be a valuable building block in the development of novel therapeutics.[1][2][3][4]

[5]

Chemical Structure and Properties
2-(1H-Indazol-3-yl)ethanol possesses a bicyclic aromatic indazole core substituted at the 3-

position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing

heterocyclic system imparts specific chemical characteristics that are of interest in medicinal

chemistry.
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The following table summarizes the predicted physicochemical properties of 2-(1H-Indazol-3-
yl)ethanol. These values are estimated based on the properties of structurally related indazole

derivatives and general chemical principles.

Property Predicted Value Notes

Molecular Formula C9H10N2O

Molecular Weight 162.19 g/mol

Appearance Likely a white to off-white solid
Based on similar 3-substituted

indazoles.[6][7]

Melting Point 130-160 °C
Estimated based on analogous

3-substituted indazoles.[6][7]

Boiling Point > 300 °C

High boiling point is expected

due to the polar nature and

potential for hydrogen bonding.

Solubility

Soluble in methanol, ethanol,

DMSO, and DMF. Limited

solubility in water and non-

polar solvents.

The hydroxyl group and

nitrogen atoms suggest

solubility in polar protic and

aprotic solvents.

pKa

~4-5 (for the pyrazole N-H

proton) and ~14-15 (for the

hydroxyl proton)

Estimated based on the pKa of

indazole and ethanol.

Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for 2-(1H-Indazol-3-yl)ethanol,
derived from the analysis of known indazole derivatives.[7][8]

1H NMR Spectroscopy
The predicted 1H NMR spectrum in DMSO-d6 would likely show the following signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 br s 1H N-H (indazole)

~8.0 d 1H Ar-H (H4)

~7.7 d 1H Ar-H (H7)

~7.4 t 1H Ar-H (H6)

~7.2 t 1H Ar-H (H5)

~4.9 t 1H -OH

~3.8 q 2H -CH2-OH

~3.1 t 2H Indazole-CH2-

13C NMR Spectroscopy
The predicted 13C NMR spectrum in DMSO-d6 would likely exhibit the following resonances:

Chemical Shift (δ, ppm) Assignment

~142.0 C3

~140.5 C7a

~126.5 C5

~121.5 C6

~121.0 C3a

~120.0 C4

~110.0 C7

~60.0 -CH2-OH

~30.0 Indazole-CH2-
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Infrared (IR) Spectroscopy
The predicted key IR absorption bands are listed below:

Wavenumber (cm-1) Intensity Assignment

3400-3200 Broad
O-H stretch (alcohol) and N-H

stretch (indazole)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1620-1600 Medium
C=N and C=C stretch

(aromatic)

1500-1400 Strong C=C stretch (aromatic)

1050-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry
The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak

[M]+ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side

chain or parts of it.

m/z Predicted Fragment

162 [M]+

131 [M - CH2OH]+

118 [Indazole]+

Experimental Protocols
As no specific synthesis for 2-(1H-Indazol-3-yl)ethanol has been published, a plausible

synthetic route is proposed based on established methods for the synthesis of 3-substituted

indazoles.[7][9][10]
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Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol
A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-

3-carboxylic acid.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-

3-carboxylate.

Procedure:

Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and neutralize with a saturated solution of

sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

Reaction: The methyl ester is reduced to the corresponding primary alcohol, 2-(1H-Indazol-
3-yl)ethanol.

Procedure:

Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in THF.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

After completion, carefully quench the reaction by the sequential addition of water, 15%

aqueous sodium hydroxide, and then water again.

Filter the resulting precipitate and wash with THF.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-(1H-Indazol-3-
yl)ethanol.

Mandatory Visualizations
Proposed Synthetic Pathway
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Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol

1H-Indazole-3-carboxylic acid

Methyl 1H-indazole-3-carboxylate

MeOH, H2SO4 (cat.)
Reflux

2-(1H-Indazol-3-yl)ethanol

1. LiAlH4, THF
2. H2O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15323959?utm_src=pdf-body-img
https://www.benchchem.com/product/b15323959?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15323959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC
Advances (RSC Publishing) [pubs.rsc.org]

2. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences
Biotechnology Research Asia [biotech-asia.org]

3. researchgate.net [researchgate.net]

4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

5. austinpublishinggroup.com [austinpublishinggroup.com]

6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

7. rsc.org [rsc.org]

8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

10. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1H-Indazol-3-
yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15323959#2-1h-indazol-3-yl-ethanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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